molecular formula C21H20N2O2S B2799365 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 312605-26-8

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2799365
CAS No.: 312605-26-8
M. Wt: 364.46
InChI Key: AZGKMMOJKXEUDO-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of a thiazole ring, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then acetylated and coupled with benzoyl chloride to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include ethanol and dichloromethane, and the reactions are typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities.

Properties

IUPAC Name

4-acetyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-13(2)15-4-8-17(9-5-15)19-12-26-21(22-19)23-20(25)18-10-6-16(7-11-18)14(3)24/h4-13H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGKMMOJKXEUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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